3-bromo-5-methoxy-N-propylaniline
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Overview
Description
3-Bromo-5-methoxy-N-propylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the fifth position, and a propyl group attached to the nitrogen atom of the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-methoxy-N-propylaniline typically involves multiple steps:
Nitration: The starting material, such as 3-bromo-5-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The final step involves the alkylation of the amine group with a propyl halide to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: 3-Hydroxy-5-methoxy-N-propylaniline.
Reduction: 5-Methoxy-N-propylaniline.
Substitution: 3-Hydroxy-5-methoxy-N-propylaniline or 3-Amino-5-methoxy-N-propylaniline.
Scientific Research Applications
3-Bromo-5-methoxy-N-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-N-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The propyl group attached to the nitrogen atom can affect the compound’s solubility and membrane permeability, thereby influencing its biological activity.
Comparison with Similar Compounds
3-Bromo-5-methylaniline: Similar structure but lacks the methoxy group.
3-Bromo-5-methoxy-N-methylaniline: Similar structure but has a methyl group instead of a propyl group.
3-Bromo-5-methoxy-N-ethyl-aniline: Similar structure but has an ethyl group instead of a propyl group.
Uniqueness: 3-Bromo-5-methoxy-N-propylaniline is unique due to the combination of its bromine, methoxy, and propyl groups, which confer specific chemical and biological properties. The presence of the propyl group enhances its lipophilicity compared to its methyl and ethyl analogs, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
3-bromo-5-methoxy-N-propylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-4-12-9-5-8(11)6-10(7-9)13-2/h5-7,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETLOZQCIGJOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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